molecular formula C29H19Cl2N5O2S B11966904 (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11966904
M. Wt: 572.5 g/mol
InChI Key: ZRLXGPRLDRFWKQ-MYYYXRDXSA-N
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Description

The compound (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple aromatic rings, a pyrazole moiety, and a thiazolo-triazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Allylation of the phenyl group: The phenyl group is functionalized with an allyloxy group using allyl bromide in the presence of a base.

    Construction of the thiazolo-triazole core: This involves cyclization reactions using appropriate thiourea and hydrazine derivatives.

    Final coupling: The final step involves coupling the pyrazole derivative with the thiazolo-triazole core under specific conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of nitro groups can yield amines.

Scientific Research Applications

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern and the presence of the allyloxy group, which can impart unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C29H19Cl2N5O2S

Molecular Weight

572.5 g/mol

IUPAC Name

(5Z)-2-(2,4-dichlorophenyl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H19Cl2N5O2S/c1-2-14-38-22-11-8-18(9-12-22)26-19(17-35(33-26)21-6-4-3-5-7-21)15-25-28(37)36-29(39-25)32-27(34-36)23-13-10-20(30)16-24(23)31/h2-13,15-17H,1,14H2/b25-15-

InChI Key

ZRLXGPRLDRFWKQ-MYYYXRDXSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)S3)C6=CC=CC=C6

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)S3)C6=CC=CC=C6

Origin of Product

United States

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